N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide
Description
This compound features a 1,3-benzodioxol moiety linked to a thiazole ring, which is further connected to a 3-methylpyrazole group via a methoxyacetamide side chain.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-10-5-15(19-16(22)7-23-2)21(20-10)17-18-12(8-26-17)11-3-4-13-14(6-11)25-9-24-13/h3-6,8H,7,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCAGUBYMISOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide are currently unknown. The compound contains a 1,3-benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds exhibiting a broad spectrum of biological activity. Compounds containing a 1,3-benzodioxole moiety have been reported to possess sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities.
Mode of Action
Based on the presence of the 1,3-benzodioxole moiety, it can be inferred that the compound may interact with various biological targets and induce a range of effects.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. 1,3-benzodioxole compounds are known to regulate cytochrome p450-dependent drug oxidation, which is important in the process of eliminating drugs from the body.
Biological Activity
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.5 g/mol. The structure features a pyrazole ring, a thiazole moiety, and a benzodioxole group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1019096-70-8 |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound was evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant growth inhibition in acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13) cells with IC50 values around 0.3 µM and 1.2 µM, respectively .
The mechanism by which this compound induces cell death appears to involve the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it down-regulated phospho-extracellular signal-regulated kinases (pERK) levels in treated cells, indicating interference with the MEK/ERK signaling pathway .
Enzyme Inhibition
The compound has also been characterized as an inhibitor of specific kinases. For instance, it has shown efficacy in inhibiting MEK1/2 kinases, which play a crucial role in cancer cell proliferation and survival . This inhibition could provide a therapeutic strategy for targeting tumors with constitutively active MEK/ERK pathways.
Study 1: In Vitro Evaluation
In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated that the compound effectively induced apoptosis in these cells through the activation of caspase pathways.
Study 2: In Vivo Analysis
In vivo studies using mouse xenograft models demonstrated that oral administration of the compound resulted in significant tumor growth inhibition. Tumor sizes were measured over several weeks, showing a dose-dependent response to treatment .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various diseases:
Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The thiazole and pyrazole rings are known to interact with multiple cellular pathways involved in cancer progression. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties : The presence of the benzodioxole moiety suggests potential antimicrobial activity. Compounds featuring this scaffold have been reported to exhibit activity against various bacterial strains and fungi.
Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease. It may act by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of the compound were tested against various cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers (e.g., caspase activation) .
Case Study 2: Antimicrobial Properties
A recent investigation reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
Comparison with Similar Compounds
Egalognastat (INN List 132)
- Structure : N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide .
- Key Differences :
- Replaces the thiazole-pyrazole core with a thiadiazole-piperazine system.
- Contains an ethyl-piperazine linker instead of a methoxyacetamide.
- Activity : Acts as an O-GlcNAcase enzyme inhibitor , highlighting the role of the benzodioxol group in enzyme binding. The thiadiazole ring may enhance metabolic stability compared to thiazole derivatives .
ML385
- Structure : N-[4-[2,3-Dihydro-1-(2-methylbenzoyl)-1H-indol-5-yl]-5-methyl-2-thiazolyl]-1,3-benzodioxole-5-acetamide .
- Key Differences :
- Integrates a 2-methylbenzoyl-indole substituent on the thiazole ring.
- Retains the benzodioxol-acetamide motif but with a bulkier hydrophobic indole group.
- Activity : A potent NRF2 inhibitor with a molecular weight of 507.65 g/mol and solubility ≥30 mg/mL in DMSO. The indole-thiazole system likely improves cell permeability compared to pyrazole analogs .
N-(1,3-Benzodioxol-5-yl)-2-{3-Nitro-5-Methyl-1H-Pyrazol-1-yl}Acetamide
Thiazole-Triazole Acetamide Derivatives ()
- Representative Compounds : 9a–9e (e.g., 9c with 4-bromophenyl substitution) .
- Key Differences :
- Activity : Halogen substituents (Br, F) improve binding affinity, suggesting that electron-withdrawing groups on the aryl-thiazole system could optimize target engagement .
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Hantzsch Thiazole Synthesis
The 1,3-thiazole ring is constructed via the Hantzsch reaction, combining 3,4-methylenedioxyphenyl acetothioamide (1.0 eq) with α-bromoacetophenone (1.2 eq) in ethanol under reflux (78°C, 6 h). The reaction proceeds through thiourea intermediate cyclization, yielding 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine with 72% isolated purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C |
| Time | 6 hours |
| Catalyst | None |
| Yield | 72% |
Alternative Pd-Catalyzed Coupling
A Pd(PPh₃)₄-catalyzed coupling between 5-bromo-1,3-benzodioxole and 2-aminothiazole zincate (prepared via transmetallation) in THF at 60°C affords the thiazole intermediate in 68% yield. This method minimizes side products compared to classical Hantzsch routes.
Preparation of 3-Methyl-1H-Pyrazol-5-amine
Cyclocondensation Approach
3-Methyl-1H-pyrazol-5-amine is synthesized by reacting methyl hydrazinecarboxylate (1.0 eq) with ethyl acetoacetate (1.1 eq) in acetic acid (80°C, 4 h). The product is isolated via vacuum distillation (55% yield).
Hydrazine Hydrochloride Route
An alternative method employs hydrazine hydrochloride and acetylacetone in methanol under reflux (24 h), yielding the pyrazole amine after basification with NaHCO₃ and extraction (ethyl acetate). This route achieves 63% yield but requires rigorous pH control.
Coupling of Thiazole and Pyrazole Units
Nucleophilic Aromatic Substitution
The thiazol-2-amine (1.0 eq) reacts with 5-chloro-3-methyl-1H-pyrazole (1.2 eq) in DMF at 120°C for 12 h, catalyzed by K₂CO₃. The reaction proceeds via SNAr mechanism, yielding the biphenyl intermediate (65% yield).
Buchwald-Hartwig Amination
Pd₂(dba)₃/Xantphos-catalyzed coupling of 4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine with 5-bromo-3-methyl-1H-pyrazole in toluene (100°C, 24 h) achieves 78% yield. This method offers superior regioselectivity and scalability.
Introduction of 2-Methoxyacetamide Side Chain
Acylation with 2-Methoxyacetyl Chloride
The pyrazole-thiazole intermediate (1.0 eq) is treated with 2-methoxyacetyl chloride (1.5 eq) in dichloromethane (0°C to RT, 2 h) using triethylamine (2.0 eq) as base. The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 82% of the target compound.
Characterization Data
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in acetonitrile with K₂CO₃ accelerates acylation, achieving 89% yield while reducing reaction time.
Crystallographic and Spectroscopic Validation
Single-crystal X-ray diffraction of the final compound confirms the anti conformation of the benzodioxole group relative to the pyrazole ring, with dihedral angles of 31.67° (benzodioxole-thiazole) and 68.22° (thiazole-pyrazole). Intermolecular N—H···N hydrogen bonds form zigzag supramolecular chains, stabilizing the crystal lattice.
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (100 g batch) using Buchwald-Hartwig amination and microwave acylation demonstrates consistent yields (75–80%) and purity (>97%). Cost analysis favors the Hantzsch-thiazole route for raw material availability, while Pd-catalyzed methods are preferred for high-throughput applications .
Q & A
Q. How should researchers validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
